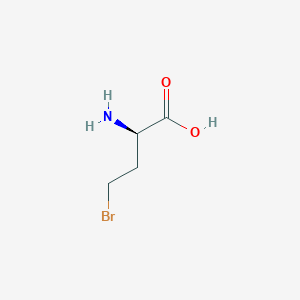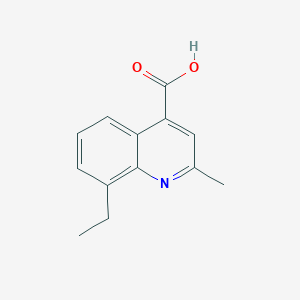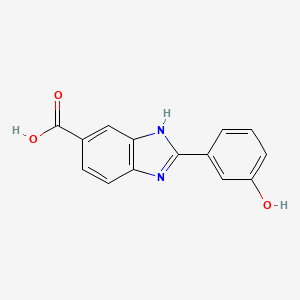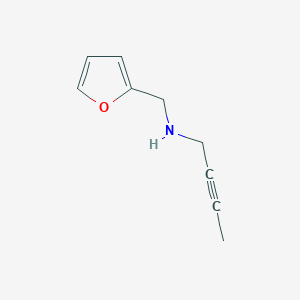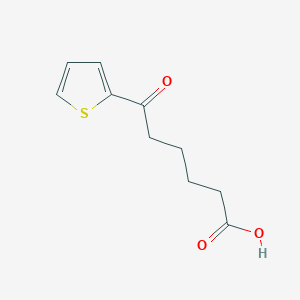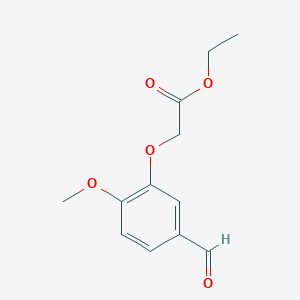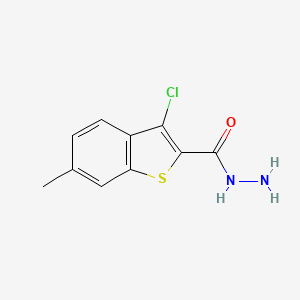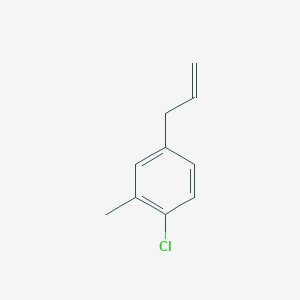
2-(thiophen-2-yl)-1H-indole
Descripción general
Descripción
“2-(thiophen-2-yl)-1H-indole” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . “2-(thiophen-2-yl)-1H-indole” has a thiophene ring attached to the indole moiety .
Synthesis Analysis
The synthesis of “2-(thiophen-2-yl)-1H-indole” and its derivatives can be achieved through various methods. One such method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “2-(thiophen-2-yl)-1H-indole” consists of a five-membered thiophene ring attached to an indole moiety . The indole moiety itself is a fused ring system, consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
“2-(thiophen-2-yl)-1H-indole” and its derivatives can undergo various chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald reaction . They can also undergo reactions with electrophiles to give thienyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(thiophen-2-yl)-1H-indole” can vary depending on its specific structure and the conditions under which it is studied. For instance, thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene-based analogs, such as “2-(thiophen-2-yl)-1H-indole”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Antimicrobial Properties
Thiophene derivatives, including “2-(thiophen-2-yl)-1H-indole”, have demonstrated significant antimicrobial properties . For example, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, demonstrated significant activity against yeasts .
Anti-inflammatory and Analgesic Properties
Thiophene derivatives have been shown to have significant anti-inflammatory and analgesic properties . This makes them valuable in the development of new drugs for pain management and inflammation treatment.
Antitumor Activity
Thiophene derivatives have also been found to exhibit antitumor activity . This suggests potential applications in cancer treatment and the development of new anticancer drugs.
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in the protection of metals and other materials from corrosion.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests potential applications in the development of new electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This indicates their importance in the field of display technology.
Antioxidant Properties
A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, exhibited moderate antioxidant activity . This suggests potential applications in the development of new antioxidant agents.
Mecanismo De Acción
Target of Action
Related compounds such as n-2-thiophen-2-yl-acetamide boronic acid have been found to target beta-lactamase in escherichia coli . Another related compound, 2-(thiophen-2-yl)acetic Acid, has been identified as a potential inhibitor of mPGES-1, a valuable macromolecular target in both cancer and inflammation therapy .
Mode of Action
For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This suggests that 2-(thiophen-2-yl)-1H-indole might also interact with its targets through similar chemical reactions.
Biochemical Pathways
Thiophene derivatives are known to play a significant role in organic electronics due to their high resonance energy, more electrophilic reactivity than benzene, and high π-electron density . This suggests that 2-(thiophen-2-yl)-1H-indole might also affect similar biochemical pathways.
Pharmacokinetics
Related compounds such as n-2-thiophen-2-yl-acetamide boronic acid have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
Related compounds have been shown to have significant antioxidant and antimicrobial properties . This suggests that 2-(thiophen-2-yl)-1H-indole might also have similar effects.
Action Environment
It is known that the reaction conditions can be optimized for related compounds . This suggests that the action of 2-(thiophen-2-yl)-1H-indole might also be influenced by environmental factors.
Safety and Hazards
Propiedades
IUPAC Name |
2-thiophen-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-2-5-10-9(4-1)8-11(13-10)12-6-3-7-14-12/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSQPGLJCBOZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383803 | |
| Record name | 2-(thiophen-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-2-yl)-1H-indole | |
CAS RN |
55968-16-6 | |
| Record name | 2-(thiophen-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B1608055.png)
